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Compound Name:
methanol

Cat. No.: B14023377

Get Quote

This technical guide provides a comprehensive overview of 2-Fluoro-4-methylpyridin-3-ol, a

fluorinated heterocyclic compound of significant interest in the field of medicinal chemistry.
While the query "2-Fluoro-4-methylpyridine-3-methanol” was used as a starting point,
chemical nomenclature clarifies the structure as a pyridin-3-ol, where a hydroxyl group is
directly attached to the pyridine ring at the 3-position. This distinction is critical for
understanding its reactivity and synthetic pathways. The presence of a fluorine atom at the 2-
position, a methyl group at the 4-position, and a hydroxyl group at the 3-position creates a
unique electronic and steric environment, making it a valuable building block for the synthesis
of complex, biologically active molecules.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern
medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity,
and better pharmacokinetic profiles.[1][2] This guide will delve into the synthesis, properties,
applications, and safety considerations of 2-Fluoro-4-methylpyridin-3-ol, providing researchers
with the foundational knowledge to effectively utilize this versatile intermediate.
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Compound Identification and Physicochemical
Properties

The definitive identifier for this compound is its CAS number, which ensures unambiguous
reference in research and procurement.

Property Value Source
CAS Number 1092561-59-5 [314]
IUPAC Name 2-fluoro-4-methylpyridin-3-ol [3]
Molecular Formula CeHsFNO [3]
Molecular Weight 127.12 g/mol [3]
Canonical SMILES CC1=CC=NC(F)=C10 [3]
InChi Key HSTISAZOZVMFLS- 3]
UHFFFAOYSA-N

LogP 1.502 [3]
Purity Typically 295% [3]

Synthesis and Mechanistic Rationale

The synthesis of substituted pyridinols can be complex. A plausible and common strategy
involves the functionalization of a pre-existing, suitably substituted pyridine ring. The most
logical precursor for 2-Fluoro-4-methylpyridin-3-ol is 2-Fluoro-4-methylpyridine (also known as
2-fluoro-4-picoline).

Proposed Synthesis of 2-Fluoro-4-methylpyridin-3-ol

A likely synthetic pathway involves the directed ortho-metalation of 2-Fluoro-4-methylpyridine,
followed by reaction with an electrophilic oxygen source. The fluorine at the 2-position is a
weak directing group, but the methyl group at the 4-position can influence the regioselectivity of
the metalation at the 3-position.
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Caption: Proposed synthesis of 2-Fluoro-4-methylpyridin-3-ol.
Expertise & Causality:

o Directed ortho-Metalation: Using a strong, non-nucleophilic base like Lithium
Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at low temperatures (-78 °C) can
deprotonate the C-H bond at the 3-position. The nitrogen atom in the pyridine ring helps to
direct the base to this adjacent position.

» Borylation: The resulting lithiated intermediate is a potent nucleophile. Trapping it with an
electrophile like trimethyl borate forms a boronate ester. This step is crucial as direct
oxidation of the lithiated species can be low-yielding and prone to side reactions.
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Oxidative Workup: The boronate ester is then oxidized, typically using basic hydrogen
peroxide (H202/NaOH), to yield the desired hydroxyl group at the 3-position. This borylation-
oxidation sequence is a reliable and high-yielding method for installing hydroxyl groups on
aromatic rings.

Synthesis of Isomeric Pyridine Methanols: A Note on the
User's Original Query

The synthesis of a pyridin-3-ylmethanol derivative, such as (2-fluoro-4-methylpyridin-3-

yl)methanol, would follow a different synthetic logic, typically involving the reduction of a

corresponding carboxylic acid, ester, or aldehyde. This highlights the importance of precise

nomenclature. Below is a general, field-proven protocol for the reduction of a pyridine ester to a

pyridine methanol, a common transformation in pharmaceutical synthesis.[5][6]

This protocol serves as a self-validating system for the synthesis of pyridinemethanols from

their corresponding esters.[6]

Setup: A round-bottom flask is charged with methyl nicotinate and tetrahydrofuran (THF).

Reagent Preparation: Finely powdered sodium borohydride (NaBHa) is added to the mixture.
While NaBHa4 alone is a mild reducing agent generally ineffective for esters, its reactivity is
significantly enhanced when used in conjunction with methanol.[6]

Methanol Addition: Methanol is added dropwise to the stirred mixture. This in situ generates
more reactive alkoxyborohydride species, which are capable of reducing the ester. The
controlled addition is critical to manage the exothermic reaction.

Reflux: The reaction mixture is heated to reflux for several hours to drive the reaction to
completion.

Workup: After cooling, the reaction is quenched, and the solvent is removed. The resulting
borate complex is decomposed with an aqueous base (e.g., NaOH).

Extraction & Purification: The product, 3-Pyridinemethanol, is extracted from the aqueous
layer using an organic solvent (e.g., dichloromethane) and purified.
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Caption: General workflow for pyridinemethanol synthesis via ester reduction.
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Applications in Research and Drug Development

Fluorinated pyridines are privileged scaffolds in drug discovery. The fluorine atom can serve

multiple purposes:

o Metabolic Blocker: A C-F bond is exceptionally strong, preventing metabolic oxidation at that

position.

¢ Modulation of pKa: The electronegativity of fluorine lowers the pKa of the pyridine nitrogen,
reducing basicity and potentially altering drug-receptor interactions and solubility.

e Enhanced Binding: Fluorine can participate in favorable orthogonal multipolar C-F---C=0
interactions or other non-covalent interactions within a protein binding pocket.[1]

2-Fluoro-4-methylpyridin-3-ol is a valuable building block because it provides multiple points for
further chemical modification. The hydroxyl group can be used in ether or ester linkages, or as
a handle for coupling reactions, while the pyridine ring itself can undergo further
functionalization. Its structural motifs are found in intermediates used for developing novel
therapeutics in areas like neurological disorders and agrochemicals.[7]

2-Fluoro-4-methylpyridin-3-ol Chemical Synthesis Library of Biological Screening P .
(Building Block) (e.g., Etherification, Coupling) Novel Compounds (e.g., Kinase Assays) Lczes] IR Prug Candidate
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Caption: Role of the intermediate in a typical drug discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Fluoro-4-methylpyridin-3-ol is not widely
available, data from structurally related compounds, such as 2-fluoro-4-methylpyridine[8] and 2-
methylpyridin-3-0l[9], can be used to infer its likely hazard profile. Researchers must handle
this compound with appropriate caution in a well-ventilated chemical fume hood.
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Hazard Category Precautionary Statement Inferred From

Skin Irritation H315: Causes skin irritation. [819]

o H318/H319: Causes serious
Eye Damage/Irritation S [819]
eye damage/irritation.

) o H335: May cause respiratory
Respiratory Irritation o [819]
irritation.

Acute Toxicity (Oral) H302: Harmful if swallowed. 9]

Personal Protective Equipment (PPE) and Handling:

Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[8]
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[8]

Skin Protection: Wear impervious gloves (inspect prior to use) and a lab coat. Avoid all skin
contact.[8]

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-
face respirator with an appropriate cartridge.[8]

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b14023377?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14023377?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

